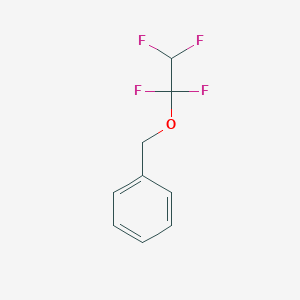

1,1,2,2-Tetrafluoroethyl benzyl ether

Description

BenchChem offers high-quality 1,1,2,2-Tetrafluoroethyl benzyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetrafluoroethyl benzyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoroethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSLQKOUGIZCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552711 | |

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115611-57-9 | |

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,2,2-Tetrafluoroethyl benzyl ether synthesis protocol

An In-depth Technical Guide to the Synthesis of 1,1,2,2-Tetrafluoroethyl Benzyl Ether

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview and a detailed laboratory protocol for the synthesis of 1,1,2,2-tetrafluoroethyl benzyl ether. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical principles, procedural nuances, and critical parameters that ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

1,1,2,2-Tetrafluoroethyl benzyl ether (BnOTFE) is a fluorinated organic compound featuring the structurally significant 1,1,2,2-tetrafluoroethoxy moiety attached to a benzyl group.[1] The incorporation of fluorinated alkyl chains into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[2] The tetrafluoroethyl group, in particular, serves as a metabolically stable bioisostere for various functional groups. BnOTFE is a valuable building block, allowing for the introduction of this fluorinated motif into more complex molecular architectures.

The synthesis of this ether is most reliably achieved through the Williamson ether synthesis, a robust and well-documented method for forming carbon-oxygen bonds.[3] This guide will focus on this classic transformation, detailing the mechanistic underpinnings and providing a field-proven experimental protocol.

Retrosynthetic Analysis and Mechanistic Pathway

The most logical and efficient approach to constructing the ether linkage in 1,1,2,2-tetrafluoroethyl benzyl ether is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

Retrosynthetic Disconnection:

The target ether bond can be disconnected in two ways. However, for an SN2 reaction, the pathway involving a primary alkyl halide is strongly preferred to avoid competing elimination reactions.[4] Therefore, the optimal disconnection involves a benzyl halide electrophile and a 1,1,2,2-tetrafluoroethoxide nucleophile.

-

Path A (Preferred): Benzyl Halide + 1,1,2,2-Tetrafluoroethoxide

-

Path B (Disfavored): 1,1,2,2-Tetrafluoroethyl Halide + Benzyl Alkoxide

Path A is superior because benzyl bromide is a primary halide with no β-hydrogens, making it an excellent substrate for SN2 reactions with minimal risk of E2 elimination.[5]

Reaction Mechanism:

The synthesis follows a two-step process:

-

Deprotonation: The acidic proton of 1,1,2,2-tetrafluoroethanol is abstracted by a strong, non-nucleophilic base (e.g., sodium hydride) to generate the corresponding sodium 1,1,2,2-tetrafluoroethoxide.

-

Nucleophilic Substitution (SN2): The generated alkoxide acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This occurs in a concerted fashion, with the simultaneous displacement of the bromide leaving group to form the desired ether product.[6]

Caption: Reaction mechanism for the synthesis of 1,1,2,2-tetrafluoroethyl benzyl ether.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described steps, reagent stoichiometry, and reaction conditions is critical for achieving a high yield of the pure product.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Notes |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 0.44 g | 11.0 | 1.1 | Handle with extreme care; reacts violently with water.[7] |

| 1,1,2,2-Tetrafluoroethanol | C₂H₂F₄O | 132.03 | 1.32 g (0.93 mL) | 10.0 | 1.0 | Corrosive and toxic; handle in a fume hood. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 40 mL | - | - | Use a dry solvent from a purification system or freshly distilled.[8] |

| Benzyl Bromide | C₇H₇Br | 171.03 | 1.71 g (1.19 mL) | 10.0 | 1.0 | Lachrymator; handle in a fume hood.[9] |

| Saturated NH₄Cl (aq) | - | - | 20 mL | - | - | For quenching the reaction. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | - | For extraction. |

| Brine (Saturated NaCl aq) | - | - | 20 mL | - | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | For drying the organic phase. |

Step-by-Step Procedure

-

Preparation of Sodium Hydride: Add sodium hydride (0.44 g, 11.0 mmol) to an oven-dried 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Wash the NaH dispersion twice with pentane (~5 mL each time) to remove the mineral oil, carefully removing the pentane supernatant via syringe each time. Place the flask under a gentle stream of nitrogen.

-

Solvent Addition and Cooling: Add anhydrous THF (40 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Formation of the Alkoxide: While stirring at 0 °C, add 1,1,2,2-tetrafluoroethanol (0.93 mL, 10.0 mmol) dropwise via syringe over 10 minutes. Caution: Hydrogen gas evolves during this step. Ensure adequate ventilation and that the nitrogen outlet is directed to a safe exhaust. After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes until gas evolution ceases.

-

Addition of Benzyl Bromide: To the cold alkoxide solution, add benzyl bromide (1.19 mL, 10.0 mmol) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzyl bromide) is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution (20 mL) to quench any unreacted sodium hydride.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (~50 mL) and water (~20 mL). Separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 25 mL).[7]

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1,2,2-tetrafluoroethyl benzyl ether as a colorless oil.

Experimental Workflow and Logic

The success of this synthesis hinges on the careful execution of each step and understanding the rationale behind the choice of reagents and conditions.

Caption: Experimental workflow for the synthesis of the target ether.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base.[10] Its insolubility in THF necessitates a heterogeneous reaction, but it effectively and irreversibly deprotonates the alcohol to form the required alkoxide. The only byproduct is hydrogen gas, which is easily removed from the reaction system.

-

Solvent: Anhydrous THF is an ideal solvent. It is aprotic, meaning it will not interfere with the strong base, and its polarity is sufficient to solvate the sodium alkoxide intermediate to some extent, facilitating the SN2 reaction.[8]

-

Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution. The subsequent SN2 reaction is allowed to proceed at room temperature, which provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.[7]

-

Purification: Flash column chromatography is necessary to remove any unreacted starting materials, byproducts from potential side reactions, and residual mineral oil from the NaH dispersion, ensuring high purity of the final product.

Alternative Approaches: Phase-Transfer Catalysis

For larger-scale syntheses or to avoid pyrophoric reagents like NaH, a phase-transfer catalysis (PTC) approach can be employed.[11] This method facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic solution).[12]

-

Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the alkoxide (generated in situ by a base like K₂CO₃ or NaOH) from the solid or aqueous phase into the organic phase where it can react with the benzyl bromide.[11][13]

-

Advantages: Avoids the use of NaH, can often be run under milder conditions, and may use less expensive inorganic bases.[11]

-

Considerations: Reaction kinetics can be more complex, and optimization of the catalyst, base, solvent, and temperature is often required.

Conclusion

The synthesis of 1,1,2,2-tetrafluoroethyl benzyl ether is reliably achieved via the Williamson ether synthesis. The protocol detailed in this guide, utilizing sodium hydride for alkoxide formation followed by an SN2 reaction with benzyl bromide, represents a robust and high-yielding method suitable for laboratory scale. Understanding the mechanistic principles and the rationale behind the chosen conditions empowers the researcher to troubleshoot and adapt the procedure as needed. The availability of alternative methods like phase-transfer catalysis provides additional flexibility for process optimization and scale-up.

References

- Google Patents. (n.d.). 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.

-

Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrafluoroethyl benzyl ether. Retrieved January 24, 2026, from [Link]

-

Vershilova, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedeva, N. V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136(3-4), 1-2. Retrieved January 24, 2026, from [Link]

-

Toste, F. D., & Tius, M. A. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii:.... Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 24, 2026, from [Link]

-

Vidal-Pascual, M., Martínez-Lamenca, C., & Hoffmann, H. M. R. (n.d.). 3. Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved January 24, 2026, from [Link]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved January 24, 2026, from [Link]

-

Macmillan Group. (n.d.). Phase-Transfer Catalysis. Retrieved January 24, 2026, from [Link]

Sources

- 1. 1,1,2,2-Tetrafluoroethyl benzyl ether | C9H8F4O | CID 13928925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

Physical and chemical properties of 1,1,2,2-Tetrafluoroethyl benzyl ether

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,1,2,2-Tetrafluoroethyl Benzyl Ether (CAS No. 115611-57-9). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights into its synthesis, reactivity, and potential applications, grounded in established scientific principles.

Introduction and Molecular Structure

1,1,2,2-Tetrafluoroethyl benzyl ether, also known by its IUPAC name 1,1,2,2-tetrafluoroethoxymethylbenzene, is a fluorinated aromatic ether. The incorporation of a tetrafluoroethyl moiety onto a benzyl group imparts unique properties, including enhanced thermal and chemical stability.[1] Such characteristics are of significant interest in medicinal chemistry, where strategic fluorination can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

The structure combines the reactivity of a benzylic ether with the distinctive electronic properties of a polyfluorinated alkyl chain. This guide will explore the implications of this unique combination.

Molecular Identity:

-

Chemical Name: 1,1,2,2-Tetrafluoroethyl benzyl ether

-

Synonyms: Benzyl 1,1,2,2-tetrafluoroethyl ether, ((1,1,2,2-Tetrafluoroethoxy)methyl)benzene[4]

-

CAS Number: 115611-57-9[4]

-

Molecular Formula: C₉H₈F₄O[4]

Physicochemical Properties

The physical properties of 1,1,2,2-Tetrafluoroethyl benzyl ether are summarized in the table below. It is a colorless liquid at room temperature with a relatively high boiling point, indicative of its molecular weight and the presence of the aromatic ring.[1]

| Property | Value | Source |

| Molecular Weight | 208.15 g/mol | [4] |

| Boiling Point | 176 °C (at 760 mmHg) | [1] |

| Density | 1.266 g/mL | [1] |

| Refractive Index (n²⁵/D) | 1.432 | [1] |

| Flash Point | 71 °C | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | Not available | |

| Solubility | Fluorinated ethers are generally miscible with many organic solvents but have low solubility in water.[3][5] |

Synthesis and Purification

The primary route for the synthesis of 1,1,2,2-Tetrafluoroethyl benzyl ether is the Williamson ether synthesis . This well-established Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[6][7]

Reaction Principle

The synthesis involves two main steps:

-

Deprotonation: A strong base is used to deprotonate 1,1,2,2-tetrafluoroethanol, forming the corresponding tetrafluoroethoxide. Sodium hydride (NaH) is a common choice for this step due to its efficacy in forming alkoxides from alcohols.[8]

-

Nucleophilic Substitution: The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide or benzyl chloride and displacing the halide to form the ether linkage.[8]

The use of a primary benzylic halide is crucial as it is highly susceptible to Sₙ2 reactions and lacks β-hydrogens, which minimizes the potential for competing E2 elimination reactions.[8]

Detailed Experimental Protocol

This is a representative protocol based on established Williamson ether synthesis procedures. Researchers should adapt it based on laboratory conditions and safety assessments.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the oil and then suspend it in anhydrous dimethylformamide (DMF).

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1,1,2,2-tetrafluoroethanol (1.0 equivalent) in anhydrous DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Ether Formation: Cool the resulting sodium 1,1,2,2-tetrafluoroethoxide solution back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the pure 1,1,2,2-Tetrafluoroethyl benzyl ether.[9]

Chemical Properties and Reactivity

Stability

The presence of the tetrafluoroethyl group significantly enhances the chemical stability of the ether. The strong carbon-fluorine bonds are resistant to many chemical transformations.[9] General 1,2,2,2-tetrafluoroethyl ethers are described as colorless, mobile liquids that are difficult to ignite and stable against acids and bases.[9]

Reactivity

The reactivity of 1,1,2,2-Tetrafluoroethyl benzyl ether is primarily centered around the benzylic C-O bond.

-

Cleavage of the Benzyl Group: The benzyl ether can function as a protecting group for the tetrafluoroethanol moiety. The benzyl group can be cleaved under various conditions, most commonly via catalytic hydrogenolysis.[8]

-

Hydrogenolysis: Reaction with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) will cleave the benzylic C-O bond to yield 1,1,2,2-tetrafluoroethanol and toluene. This method is highly effective and proceeds under mild conditions.[8]

-

-

Reactions of the Aromatic Ring: The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, although the reaction conditions must be chosen carefully to avoid cleavage of the ether linkage.

-

Reactivity of the Fluoroalkyl Chain: The C-H bond on the fluorinated ethyl group is acidic relative to a non-fluorinated analogue but is generally not reactive under standard conditions.

Spectroscopic Characterization

While specific experimental spectra for 1,1,2,2-Tetrafluoroethyl benzyl ether are not widely published, the expected spectral characteristics can be predicted based on its structure.

¹H NMR

The proton NMR spectrum is expected to show three distinct signals:

-

A multiplet in the aromatic region (~7.3-7.4 ppm) corresponding to the five protons of the phenyl group.

-

A singlet for the two benzylic protons (-CH₂-) adjacent to the ether oxygen, expected around 4.5-4.8 ppm.

-

A triplet of triplets for the single proton on the tetrafluoroethyl group (-CF₂CF₂H), shifted downfield due to the adjacent fluorine atoms.

¹³C NMR

The ¹³C NMR spectrum will show distinct signals for each carbon environment:

-

Signals for the aromatic carbons, with the ipso-carbon attached to the methylene group appearing at a distinct chemical shift.

-

A signal for the benzylic carbon (-CH₂-), typically in the range of 70-80 ppm.

-

Signals for the two carbons of the tetrafluoroethyl group, which will show coupling to the attached fluorine atoms. The carbon attached to the oxygen (C-O) will be further downfield than the terminal carbon.

¹⁹F NMR

The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds. For this molecule, two signals are expected for the two non-equivalent sets of fluorine atoms (-CF₂- and -CF₂H), with characteristic coupling patterns.

Applications in Research and Drug Development

While specific, commercial applications of 1,1,2,2-Tetrafluoroethyl benzyl ether are not extensively documented, its structural motifs suggest significant potential in several areas of research and development.

-

Medicinal Chemistry: The introduction of fluorinated groups is a common strategy to enhance the metabolic stability of drug candidates.[2][3] The tetrafluoroethyl group can block potential sites of metabolism and alter the electronic properties of the molecule, which can lead to improved binding affinity and pharmacokinetic profiles.[2][3] This compound can serve as a valuable building block for synthesizing more complex molecules with these desirable properties.

-

Protecting Group Chemistry: As discussed, the benzyl ether functionality is a widely used protecting group for alcohols.[8] The fluorinated variant could be employed in multi-step syntheses where its specific electronic properties or stability are advantageous.

-

Materials Science: Fluorinated compounds are known for their unique properties, including low surface energy and high thermal stability. This ether could be investigated as a component in the synthesis of specialty polymers, lubricants, or coatings.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is publicly available for 1,1,2,2-Tetrafluoroethyl benzyl ether. However, based on data for similar compounds and general laboratory safety principles, the following precautions should be taken.

-

Hazards: One supplier notes the compound as a combustible liquid and an irritant.[1] General hazards for benzyl ethers include skin and eye irritation.[10]

-

Handling:

-

Storage:

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1,1,2,2-Tetrafluoroethyl benzyl ether is a specialty chemical with a unique combination of properties derived from its fluorinated alkyl chain and its benzyl ether structure. Its high stability and the potential for the tetrafluoroethyl group to confer beneficial pharmacokinetic properties make it a compound of interest for medicinal chemistry and materials science. While detailed experimental data is not widely available, this guide provides a solid foundation of its known physical properties, a reliable synthetic pathway, and its expected chemical behavior, offering valuable insights for researchers and developers in the chemical sciences.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

- Siegemund, G. (1976). U.S. Patent No. 3,981,927. Washington, DC: U.S.

-

LookChem. (n.d.). Cas 115611-57-9, [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrafluoroethyl benzyl ether. National Center for Biotechnology Information. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.

-

ResearchGate. (n.d.). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. Retrieved from [Link]

- Szpera, R., Moseley, D. F. J., Smith, L. B., Sterling, A. J., & Gouverneur, V. (2019). The Fluorination of C–H Bonds: Developments and Perspectives.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Beilstein Journals. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]

-

YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fluorous Ethers. Retrieved from [Link]

-

YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

J&K Scientific. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

DrugFuture. (n.d.). Benzyl Ether. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 1,1,2,2-tetrafluoroethyl ether(512-51-6) 1H NMR [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. US11279626B2 - Octamethylcyclotetrasiloxane interacts with lithium ions - Google Patents [patents.google.com]

- 5. US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. US8722657B2 - Salts and crystalline forms of an apoptosis-inducing agent - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]

- 11. US5969156A - Crystalline [R- (R*,R*)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin) - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,1,2,2-Tetrafluoroethyl Benzyl Ether: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1,1,2,2-tetrafluoroethyl benzyl ether, a fluorinated ether with significant potential in various scientific and industrial sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, physicochemical properties, and prospective applications.

Chemical Identity and Structure

IUPAC Name: 1,1,2,2-tetrafluoroethoxymethylbenzene[1]

Synonyms:

-

1,1,2,2-TETRAFLUOROETHYL BENZYL ETHER

-

benzyl 1,1,2,2-tetrafluoroethyl ether

-

Benzene, [(1,1,2,2-tetrafluoroethoxy)methyl]-[1]

Chemical Structure:

The molecular structure of 1,1,2,2-tetrafluoroethyl benzyl ether consists of a benzyl group linked to a 1,1,2,2-tetrafluoroethyl group through an ether oxygen.

Figure 2: Experimental workflow for the synthesis of 1,1,2,2-Tetrafluoroethyl benzyl ether.

Applications and Research Relevance

The unique properties imparted by the tetrafluoroethyl group make this ether a valuable compound in several areas of research and development, particularly in the pharmaceutical and materials science sectors.

Drug Discovery and Development

Fluorinated motifs are frequently incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity. [2][3]The 1,1,2,2-tetrafluoroethyl group can serve as a stable, lipophilic moiety that can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. Benzyl ethers are also utilized as protecting groups in organic synthesis, and fluorinated variants can offer unique cleavage conditions and spectroscopic handles. [4] The following diagram outlines a potential workflow where 1,1,2,2-tetrafluoroethyl benzyl ether could be employed in a drug discovery program.

Figure 3: Potential role in a drug discovery workflow.

Materials Science

Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. 1,1,2,2-Tetrafluoroethyl benzyl ether can be a valuable building block or additive in the synthesis of advanced polymers, coatings, and functional fluids.

Experimental Protocols

Synthesis of 1,1,2,2-Tetrafluoroethyl Benzyl Ether

Materials:

-

1,1,2,2-Tetrafluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add 1,1,2,2-tetrafluoroethanol (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1,1,2,2-tetrafluoroethyl benzyl ether.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the connectivity and the presence of the fluorinated moiety. [4]* Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-O-C ether linkage and the C-F bonds.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1,1,2,2-tetrafluoroethyl benzyl ether and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5][6]* Ventilation: All manipulations should be performed in a well-ventilated fume hood. [5][6]* Handling of Reagents:

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Benzyl Bromide: Lachrymatory and a potential carcinogen. Avoid inhalation and skin contact.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [5][6]

Conclusion

1,1,2,2-Tetrafluoroethyl benzyl ether is a valuable fluorinated compound with a straightforward synthesis. Its unique physicochemical properties make it a promising candidate for applications in drug discovery, materials science, and as a versatile building block in organic synthesis. Further exploration of its reactivity and applications is warranted to fully realize its potential.

References

- Google Patents. (n.d.). 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.

- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022).

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrafluoroethyl benzyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

ResearchGate. (2019, July 24). Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes. Retrieved from [Link]

-

Exploring Ethyl 1,1,2,2-Tetrafluoroethyl Ether: Properties and Applications. (n.d.). ChemBeq. Retrieved from [Link]

-

YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1,1,2,2-Tetrafluoroethyl Benzyl Ether

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1,1,2,2-tetrafluoroethyl benzyl ether (C₉H₈F₄O). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of both proton (¹H) and fluorine-19 (¹⁹F) NMR spectra for this compound. We will explore the causal factors behind observed chemical shifts, spin-spin coupling constants, and multiplicity patterns. This guide includes detailed experimental protocols, data summarization tables, and visual diagrams to facilitate a thorough understanding of the structural elucidation of fluorinated ethers through NMR spectroscopy.

Introduction: The Significance of Fluorine in Modern Chemistry and NMR

1,1,2,2-Tetrafluoroethyl benzyl ether is a fluorinated organic molecule whose structural analysis serves as an excellent case study for the application of multinuclear NMR techniques.[1] The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic compounds.[2][3] While ¹H NMR is foundational, for fluorinated molecules, ¹⁹F NMR provides a direct and highly sensitive window into the fluorine environments. The ¹⁹F nucleus possesses several advantageous properties for NMR analysis:

-

100% Natural Abundance: Unlike ¹³C, the ¹⁹F nucleus is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.[4][5][6]

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton, leading to strong signals and shorter acquisition times.[4][5]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 700 ppm, which is significantly larger than for ¹H NMR.[5] This wide dispersion minimizes signal overlap, even in complex molecules.[5][7]

-

No Endogenous Background: Since fluorine is not naturally present in most biological systems, there is no background signal in biological or environmental samples, making ¹⁹F NMR an excellent tool for in-situ studies.[6]

This guide will systematically deconstruct the ¹H and ¹⁹F NMR spectra of 1,1,2,2-tetrafluoroethyl benzyl ether, demonstrating how the interplay of chemical shifts and coupling constants provides a definitive structural fingerprint.

Molecular Structure and Predicted Spectral Features

The first step in spectral interpretation is a thorough analysis of the molecule's structure to predict the number and type of signals.

Figure 1: Molecular structure of 1,1,2,2-Tetrafluoroethyl benzyl ether.

Based on the structure, we can identify the distinct proton and fluorine environments:

-

Proton (¹H) Environments:

-

Aromatic Protons (5H): The protons on the benzene ring. Due to the ether linkage, the ortho, meta, and para protons are chemically non-equivalent, but their signals often overlap in a complex multiplet.

-

Benzylic Protons (CH₂, 2H): The two protons of the methylene group adjacent to the benzene ring and the ether oxygen.

-

Tetrafluoroethyl Proton (CH, 1H): The single proton on the tetrafluoroethyl group.

-

-

Fluorine (¹⁹F) Environments:

-

-OCF₂- Fluorines (2F): The two fluorine atoms on the carbon adjacent to the ether oxygen.

-

-CHF₂ Fluorines (2F): The two fluorine atoms on the terminal carbon, which is also bonded to a hydrogen.

-

Therefore, we anticipate three main signal regions in the ¹H NMR spectrum and two distinct signals in the ¹⁹F NMR spectrum.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides key information about the number of different types of protons and their connectivity.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms, like oxygen and fluorine, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

-

Aromatic Protons (C₆H₅-): These protons typically resonate in the range of 7.2-7.5 ppm.[8] The specific shifts of the ortho, meta, and para protons will differ slightly, often resulting in a complex, overlapping multiplet.

-

Benzylic Protons (-CH₂-O-): The protons of the benzylic methylene group are adjacent to both an aromatic ring and a highly electronegative oxygen atom. This deshielding effect shifts their signal significantly downfield, typically expected in the region of 4.5-5.0 ppm.

-

Tetrafluoroethyl Proton (-CHF₂): This single proton is subject to immense deshielding. It is attached to a carbon bearing two highly electronegative fluorine atoms and is vicinal to another carbon with two fluorine atoms. This environment causes a substantial downfield shift, with the signal expected to appear between 5.8 and 6.5 ppm.

Integration

The area under each NMR signal is proportional to the number of protons giving rise to that signal.[2] For 1,1,2,2-tetrafluoroethyl benzyl ether, the expected integration ratio will be: Aromatic : Benzylic : Tetrafluoroethyl = 5 : 2 : 1

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling results in the splitting of NMR signals and provides information about the number of neighboring nuclei with a non-zero spin.[9] In this molecule, we observe both proton-proton (JHH) and proton-fluorine (JHF) coupling. Proton-fluorine coupling constants are typically larger than proton-proton coupling constants and can occur over multiple bonds.[5][10]

-

Aromatic Protons: These protons will exhibit complex splitting due to coupling with their neighbors on the ring.

-

Benzylic Protons (-CH₂-O-CF₂-): These two protons are three bonds away from the two fluorine atoms of the -OCF₂- group. This will result in a ³JHF coupling, splitting the benzylic proton signal into a triplet .

-

Tetrafluoroethyl Proton (-O-CF₂-CHF₂): This proton is coupled to two sets of fluorine atoms:

-

Geminal Coupling (²JHF): Coupling to the two fluorine atoms on the same carbon. This will split the signal into a triplet .

-

Vicinal Coupling (³JHF): Coupling to the two fluorine atoms on the adjacent carbon. This will further split each line of the triplet into another triplet . The resulting multiplicity for this proton is therefore expected to be a triplet of triplets (tt) .

-

Summary of ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| C₆H ₅- | ~ 7.35 | 5H | Multiplet (m) | - |

| -CH ₂-O- | ~ 4.8 | 2H | Triplet (t) | ³JHF ≈ 12-15 Hz |

| -CH F₂ | ~ 6.0 | 1H | Triplet of Triplets (tt) | ²JHF ≈ 50-55 Hz, ³JHF ≈ 3-5 Hz |

Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is crucial for confirming the structure of the fluorinated ethyl group. It is typically referenced to an external standard like CFCl₃ (0 ppm).[4][11]

Chemical Shift (δ)

The chemical shifts of fluorine nuclei are highly sensitive to their electronic environment.

-

-OCF₂- Fluorines: Fluorines attached to a carbon that is also bonded to an oxygen atom are typically found in the range of -70 to -90 ppm.

-

-CHF₂ Fluorines: Fluorines on a carbon bearing a hydrogen are generally found further downfield, in the range of -130 to -150 ppm.[12]

Spin-Spin Coupling (J-Coupling)

In the ¹⁹F spectrum, we will observe both fluorine-proton (JFH) and fluorine-fluorine (JFF) couplings.

-

-OCF₂- Fluorines: These two fluorines are coupled to two other nuclei:

-

Vicinal Coupling (³JFH): Coupling to the single proton on the adjacent carbon (-CHF₂). This will split the signal into a doublet .

-

Vicinal Coupling (³JFF): Coupling to the two fluorine atoms on the adjacent carbon. This will further split each line of the doublet into a triplet . The resulting multiplicity is expected to be a doublet of triplets (dt) .

-

-

-CHF₂ Fluorines: These two fluorines are also coupled to two types of nuclei:

-

Geminal Coupling (²JFH): Coupling to the single proton on the same carbon. This will split the signal into a doublet .

-

Vicinal Coupling (³JFF): Coupling to the two fluorine atoms on the adjacent carbon (-OCF₂-). This will further split each line of the doublet into a triplet . The resulting multiplicity is also expected to be a doublet of triplets (dt) .

-

Summary of ¹⁹F NMR Data

| Fluorine Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -O-CF ₂- | ~ -85 | Doublet of Triplets (dt) | ³JFH ≈ 12-15 Hz, ³JFF ≈ 8-12 Hz |

| -CF ₂H | ~ -140 | Doublet of Triplets (dt) | ²JFH ≈ 50-55 Hz, ³JFF ≈ 8-12 Hz |

Visualizing the Spin System

The coupling relationships that define the spectral multiplicities can be visualized to clarify the connectivity within the molecule.

Figure 2: Key spin-spin coupling interactions in 1,1,2,2-tetrafluoroethyl benzyl ether.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of 1,1,2,2-tetrafluoroethyl benzyl ether.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[13]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H NMR to reference the chemical shifts to 0 ppm.[9] For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer's frequency is referenced to a known compound.

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following parameters are representative for a 400 MHz NMR spectrometer.[7]

Figure 3: Typical acquisition parameters for ¹H and ¹⁹F NMR experiments.

Data Processing

-

Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

-

Referencing: The chemical shift axis is calibrated. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm. The ¹⁹F spectrum is referenced to the appropriate standard.

-

Integration: The peak areas are integrated to determine the relative ratios of the nuclei.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides an unambiguous and detailed structural characterization of 1,1,2,2-tetrafluoroethyl benzyl ether. The ¹H NMR spectrum confirms the presence and ratio of the aromatic, benzylic, and tetrafluoroethyl protons, while the complex splitting patterns reveal the through-bond connectivity to neighboring fluorine atoms. Concurrently, the ¹⁹F NMR spectrum offers a clear and well-resolved view of the two distinct fluorine environments, with its own set of multiplicities confirming the fluorine-proton and fluorine-fluorine coupling networks. This dual-nucleus approach exemplifies a robust and essential methodology for any scientist working with fluorinated molecules, ensuring confident structural assignment and purity assessment.

References

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022-01-14). Fine Chemical Engineering. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Beilstein Journals. [Link]

-

This journal is © The Royal Society of Chemistry 2015. The Royal Society of Chemistry. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020-02-14). University of Wisconsin. [Link]

-

1,1,2,2-Tetrafluoroethyl benzyl ether | C9H8F4O | CID 13928925 - PubChem. PubChem. [Link]

-

1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles | The Journal of Physical Chemistry B - ACS Publications. (2022-05-23). ACS Publications. [Link]

-

FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. National Institutes of Health. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021-12-15). Chemistry LibreTexts. [Link]

-

The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition | Request PDF - ResearchGate. (2022-08-07). ResearchGate. [Link]

-

Coupling of Protons with Fluorine Page - ResearchGate. (2007-07-19). ResearchGate. [Link]

-

Adsorption of Fluorinated Ether Electrolyte Solvent Molecules on Boron Nitride Nanosheets Studied by Solid-State NMR and Computational Methods | The Journal of Physical Chemistry Letters - ACS Publications. (2022-07-29). ACS Publications. [Link]

-

NMR Spectroscopy - MSU chemistry. Michigan State University. [Link]

-

Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ScienceDirect. [Link]

-

Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidan - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. National Institutes of Health. [Link]

-

Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - ResearchGate. ResearchGate. [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. University of California, Santa Barbara. [Link]

-

Fluorinated ether decomposition in localized high concentration electrolytes. (2022-11-02). Joule. [Link]

-

Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water - NIH. (2020-01-06). National Institutes of Health. [Link]

-

NMR - Interpretation - Chemistry LibreTexts. (2023-01-29). Chemistry LibreTexts. [Link]

Sources

- 1. 1,1,2,2-Tetrafluoroethyl benzyl ether | C9H8F4O | CID 13928925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wiserpub.com [wiserpub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. rsc.org [rsc.org]

Mass spectrometry data for C9H8F4O

An In-Depth Technical Guide to the Mass Spectrometric Characterization of C9H8F4O

Abstract

The structural elucidation of novel or unknown chemical entities is a cornerstone of pharmaceutical development, metabolite identification, and materials science. The molecular formula C9H8F4O represents a compound with a high degree of unsaturation and heavy halogenation, presenting unique analytical challenges. This technical guide provides a comprehensive, methodology-driven approach to the characterization of a C9H8F4O isomer, using 1-(2,2,3,3-tetrafluoropropoxy)benzene as a representative example. We will move beyond procedural lists to explain the causal logic behind instrumental choices, from ionization techniques to fragmentation analysis, providing researchers with a robust framework for analyzing complex fluorinated molecules.

The Analytical Challenge: Deconstructing the Isomeric Landscape of C9H8F4O

The molecular formula alone is a starting point, but it is ambiguous. The first principle of structural elucidation is to understand the possibilities. The degree of unsaturation, calculated via the Double Bond Equivalence (DBE), provides the initial roadmap.

DBE Calculation: DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 9 + 1 - (8/2) - (4/2) + 0 DBE = 4

A DBE of 4 strongly suggests the presence of a phenyl ring, a common moiety in drug molecules. This assumption leaves a C3H3F4O fragment to be assigned as a substituent. Given this, several structural isomers are plausible, with 1-(2,2,3,3-tetrafluoropropoxy)benzene being a chemically stable and representative candidate for this guide. Understanding that multiple isomers can exist is critical, as it dictates the necessity of a chromatographic separation prior to mass analysis.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Before attempting to decipher the structure, we must rigorously confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, capable of measuring mass with extreme precision (typically within 5 ppm)[1][2][3]. This accuracy allows differentiation between compounds with nearly identical nominal masses[1][4].

The core principle of HRMS lies in its ability to provide an exact mass measurement, which is then compared against a theoretical mass calculated from the elemental composition[1][5].

Table 1: Theoretical Mass Calculation for C9H8F4O

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 4 | 18.998403 | 75.993612 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | Theoretical Exact Mass | 208.051127 |

Experimental Protocol: HRMS by Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode) to a concentration of ~1 µg/mL.

-

Ionization Source Selection: Electrospray Ionization (ESI) is the preferred method for this molecule. ESI is a soft ionization technique ideal for polar and thermally labile compounds, generating intact protonated molecules [M+H]+ with minimal in-source fragmentation[6][7][8]. The ether oxygen in our model compound provides a site for protonation.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer, as these instruments provide the necessary high resolving power[1][2].

-

Method Parameters (Positive ESI):

-

Capillary Voltage: 3.5 – 4.5 kV

-

Flow Rate: 5 – 20 µL/min (direct infusion)

-

Nebulizing Gas (N₂): Set to instrument recommendations.

-

Drying Gas (N₂): Set to instrument recommendations.

-

Mass Range: m/z 50 - 500

-

-

Data Analysis:

-

Acquire the full scan spectrum.

-

Identify the monoisotopic peak for the [M+H]+ adduct (m/z 209.058952).

-

Measure the mass error between the observed m/z and the theoretical m/z. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

-

Structural Elucidation: Tandem Mass Spectrometry (MS/MS) via Collision-Induced Dissociation (CID)

Once the formula is confirmed, the next step is to break the molecule apart in a controlled manner to deduce its connectivity. Tandem mass spectrometry (MS/MS), using Collision-Induced Dissociation (CID), is the workhorse technique for this purpose[9].

In a CID experiment, the protonated precursor ion ([M+H]+, m/z 209.1) is mass-selected, accelerated, and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, causing fragmentation at the weakest bonds. The resulting product ions are then mass-analyzed to generate an MS/MS spectrum, which serves as a structural fingerprint.

Workflow for Structural Characterization

Caption: General workflow for the structural characterization of a C9H8F4O isomer.

Predicted Fragmentation Pathway of 1-(2,2,3,3-tetrafluoropropoxy)benzene

The fragmentation of the protonated molecule will be driven by the charge site (the ether oxygen) and the relative stability of the resulting fragments. Aromatic fragments are particularly stable.

Caption: Predicted CID fragmentation pathway for protonated 1-(2,2,3,3-tetrafluoropropoxy)benzene.

Table 2: Interpretation of Key MS/MS Fragments

| Precursor m/z | Product Ion m/z | Proposed Formula | Proposed Structure / Origin | Neutral Loss |

| 209.1 | 95.0 | [C₆H₇O]⁺ | Protonated Phenol | C₃H₂F₄ (Tetrafluoropropene) |

| 209.1 | 77.0 | [C₆H₅]⁺ | Phenyl Cation | C₃H₄F₄O |

| 95.0 | 77.0 | [C₆H₅]⁺ | Phenyl Cation (from m/z 95) | H₂O |

-

Rationale for m/z 95.0: The most likely fragmentation event is the cleavage of the C-O bond of the ether, accompanied by a hydrogen rearrangement, to eliminate the stable neutral molecule tetrafluoropropene (C₃H₂F₄). This leaves behind a protonated phenol ion, a very stable and commonly observed fragment.

-

Rationale for m/z 77.0: This fragment corresponds to the phenyl cation. It can be formed directly from the precursor or, more commonly, by the subsequent loss of water from the protonated phenol fragment[10].

Orthogonal Analysis: The Choice Between LC-MS and GC-MS

The choice of chromatographic inlet is dictated by the analyte's physicochemical properties, primarily its volatility and thermal stability[11][12].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the superior choice for our model compound and most drug-like molecules[13][14]. 1-(2,2,3,3-tetrafluoropropoxy)benzene is a semi-volatile polar compound, making it perfectly suited for reverse-phase LC separation coupled with ESI-MS[13]. LC-MS avoids high temperatures that could cause degradation and is compatible with a wider range of compounds[12].

-

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is excellent for volatile and thermally stable compounds, it would be a suboptimal choice here[13][14]. The polarity of the ether and the molecular weight might require high inlet temperatures, risking thermal degradation of the analyte before it even reaches the mass spectrometer.

Protocol: LC-MS/MS Method for Isomer Separation and Identification

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS Detector: Couple the LC outlet directly to the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition Mode: Use data-dependent acquisition (DDA). The instrument performs a full HRMS scan, and when an ion intensity exceeds a predefined threshold, it automatically switches to acquire an MS/MS spectrum for that precursor.

Conclusion: A Validated, Multi-Faceted Approach

The robust characterization of a novel fluorinated compound like C9H8F4O cannot be achieved with a single experiment. It requires a logical, multi-step workflow grounded in the principles of analytical chemistry. By first confirming the elemental formula with HRMS, we establish a trustworthy foundation. We then leverage the controlled fragmentation of CID in an MS/MS experiment to piece together the molecular structure, interpreting the resulting spectrum based on established chemical principles of ion stability. Finally, the selection of LC-MS as the analytical platform ensures that the data reflects the true nature of the analyte without introducing thermal artifacts. This integrated approach provides the high degree of scientific certainty required in research and regulated drug development environments.

References

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

-

Kwiecien, N. W., et al. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 8-9, 1-13. Available at: [Link]

-

Wikipedia. (2025). C9H8O4. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]

-

Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Available at: [Link]

-

National Center for Biotechnology Information. PubChem. Available at: [Link]

-

Jochims, J. C., et al. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. International Journal of Mass Spectrometry, 195/196, 387-397. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available at: [Link]

-

Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analyst. Available at: [Link]

-

Shokri, A., et al. (2026). Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)−H Bond Oxidation. Inorganic Chemistry. Available at: [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrafluoroethylene. PubChem. Available at: [Link]

-

ResearchGate. (2022). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available at: [Link]

-

Technology Networks. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Available at: [Link]

-

Wikipedia. Collision-induced dissociation. Available at: [Link]

-

Shimadzu. Comparison of LC/MS and GC/MS Techniques. Available at: [Link]

-

PubMed. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Available at: [Link]

-

National Institute of Standards and Technology. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5). Available at: [Link]

-

CAS Common Chemistry. 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. Available at: [Link]

-

YouTube. (2026). The Working Principle of High Resolution Mass Spectrometry HRMS. ResolveMass Laboratories Inc. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available at: [Link]

-

OMICS Online. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available at: [Link]

-

ACS Publications. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(14), 5581-5587. Available at: [Link]

-

Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available at: [Link]

-

YouTube. (2013). Making Sense of Chemical Structures. ThePenguinProf. Available at: [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available at: [Link]

-

PubMed. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1201, 339613. Available at: [Link]

-

Chemistry LibreTexts. (2023). Structure of Organic Molecules. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. poseidon-scientific.com [poseidon-scientific.com]

- 8. longdom.org [longdom.org]

- 9. longdom.org [longdom.org]

- 10. High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. conquerscientific.com [conquerscientific.com]

- 12. emerypharma.com [emerypharma.com]

- 13. shimadzu.com [shimadzu.com]

- 14. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes and Protocols: The Role of Fluorinated Ethers in Enhancing NMR Resolution

Introduction: Overcoming the Resolution Challenge in Modern NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure, dynamics, and interactions in solution. However, researchers in fields from drug discovery to materials science are often confronted with the challenge of spectral complexity. Overlapping signals in crowded regions of ¹H NMR spectra can obscure crucial structural information, making unambiguous assignment difficult or impossible. This issue is particularly acute when analyzing large molecules like oligosaccharides, peptides, or complex natural products, as well as in mixture analysis.

Traditionally, resolution enhancement has been pursued through higher magnetic field strengths. While effective, this approach is not always accessible or sufficient. A complementary and highly effective strategy is the judicious choice of solvent system. Fluorinated ethers are emerging as powerful tools in the NMR spectroscopist's arsenal, not merely as solvents but as active enhancers of spectral quality. Their unique physicochemical properties—low proton density, distinct magnetic susceptibility, and chemical inertness—can be leveraged to simplify complex spectra, reduce line broadening, and reveal previously hidden correlations.

This guide provides an in-depth exploration of the mechanisms by which fluorinated ethers enhance NMR resolution. It offers detailed protocols for their application and showcases their utility in demanding research contexts, particularly for professionals in pharmaceutical and chemical development.

The Physicochemical Basis for Resolution Enhancement

The efficacy of fluorinated ethers in improving NMR spectral quality stems from a combination of unique properties that directly address common sources of poor resolution.

Minimizing Solvent Interference

A primary challenge in ¹H NMR is the presence of residual proton signals from deuterated solvents. While deuteration is typically >99%, the high concentration of the solvent means its residual peaks can still be intense, potentially obscuring analyte signals. Fluorinated ethers, being sparsely populated with protons or entirely aprotonic in their perfluorinated forms, offer a significantly "quieter" background, ensuring that the spectrum is dominated by signals from the molecule of interest.[1]

Improving Spectral Dispersion with Fluorinated Protecting Groups

In complex molecules like oligosaccharides, signals from common protecting groups (e.g., benzyl ethers) often overlap with the core carbohydrate signals, creating a "spectral thicket" that complicates analysis. A sophisticated strategy involves replacing traditional protecting groups with their fluorinated analogs.

The strong electron-withdrawing nature of fluorine atoms alters the local electronic environment. This inductive effect deshields adjacent nuclei, shifting their resonance frequencies. A study on fluorinated benzyl ethers used as protecting groups for methyl-α-D-mannopyronoside demonstrated this effect powerfully. The ¹³C NMR signals of the methylene carbons in the fluorinated benzyl ethers were shifted upfield by 10-20 ppm compared to their non-fluorinated counterparts.[2] This substantial shift moves the protecting group signals into a clear region of the spectrum, away from the carbohydrate core signals, thereby decreasing spectral complexity and dramatically enhancing resolution.[2]

Advanced Applications: Signal Enhancement via Hyperpolarization

Beyond classical resolution, certain fluorinated ethers are pivotal in advanced NMR techniques like para-hydrogen-induced polarization (PHIP). Perfluorinated ethers exhibit exceptionally high solubility for hydrogen gas—an order of magnitude higher than typical organic solvents.[3] This property is exploited in reversible PHIP experiments to deliver substantial polarization transfer from para-hydrogen to a substrate. This technique can lead to dramatic signal enhancements, with reported gains of up to 2,400-fold for ¹H and 67,000-fold for ¹⁵N NMR detection.[3] While technically a sensitivity enhancement method, the massive increase in signal-to-noise allows for the rapid acquisition of high-quality spectra from dilute samples, making it a valuable tool for applications demanding high sensitivity.[3]

Strategic Application of Fluorinated Ethers in NMR

The choice to employ a fluorinated ether depends on the specific challenge at hand. The following workflow illustrates the decision-making process for integrating these powerful solvents and reagents into an NMR experimental plan.

Caption: Decision workflow for employing fluorinated ethers in NMR.

Protocols for Sample Preparation

Meticulous sample preparation is the bedrock of high-quality NMR spectroscopy.[4] The following protocols are designed for researchers utilizing fluorinated ethers to enhance spectral resolution.

Protocol 1: Using Fluorinated Co-solvents

This protocol is ideal for situations where analyte signals are obscured by residual solvent peaks or when improved line shape is desired.

Materials:

-

Analyte of interest (5-25 mg for ¹H NMR)[5]

-

High-quality 5 mm NMR tube, clean and unscratched[5]

-

Primary deuterated solvent (e.g., Chloroform-d, Acetone-d6)

-

Fluorinated ether co-solvent (e.g., Methyl nonafluorobutyl ether)

-

Glass Pasteur pipette and bulb

-

Small vial for initial dissolution[5]

-

Filter (e.g., cotton or glass wool plug in pipette)[6]

Procedure:

-

Analyte Dissolution: In a small, clean vial, dissolve 5-25 mg of the solid analyte in approximately 0.5 mL of the primary deuterated solvent.[5][6] If the sample is a liquid, use an appropriate volume. Vortex or gently warm if necessary to ensure complete dissolution.[5]

-

Causality Note: Dissolving in a secondary vial first ensures homogeneity and allows for visual confirmation that no solid particulates remain, which could interfere with magnetic field shimming.[5]

-

-

Co-solvent Addition: To the dissolved sample, add the fluorinated ether co-solvent. A common starting point is a 10-20% v/v ratio. For example, add 0.1-0.15 mL of the fluorinated ether to the 0.5 mL of deuterated solvent solution. Mix thoroughly.

-

Filtration: Prepare a Pasteur pipette with a small, tightly packed plug of Kimwipe or glass wool. Transfer the final solution from the vial into the NMR tube, filtering it through the pipette.[6]

-

Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.6-0.7 mL, corresponding to a height of about 50 mm from the bottom.[5][7]

-

Causality Note: An incorrect sample volume can lead to difficulties in the spectrometer's deuterium lock and shimming process, degrading the final spectral quality.[7]

-

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker. If using tape, ensure it is flush with the tube surface.[5]

-

Final Mixing: Gently invert the NMR tube several times to ensure the solution is completely homogeneous before inserting it into the spectrometer.

Protocol 2: Analysis of Molecules with Fluorinated Protecting Groups

This protocol assumes the analyte has been synthesized with fluorinated protecting groups as described in Section 1.2. The primary goal is standard high-resolution ¹H and ¹³C NMR acquisition.

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble and whose residual peaks do not overlap with key analyte signals.[6] Common choices include Chloroform-d, Acetone-d6, Benzene-d6, or DMSO-d6.[5]

-

Sample Preparation: Follow steps 1, 3, 4, 5, and 6 from Protocol 1 , omitting the addition of a fluorinated co-solvent. Use an appropriate amount of analyte (5-25 mg for ¹H, 50-100 mg for ¹³C).[5]

-

Spectrometer Setup:

-

Acquire a standard ¹H spectrum.

-

For ¹³C NMR, ensure the spectral width is sufficient to observe the upfield-shifted signals from the fluorinated protecting groups. The expected shift of 10-20 ppm upfield for methylene carbons adjacent to fluorinated rings should be accounted for.[2]

-

Consider acquiring a ¹⁹F spectrum. The presence of fluorine provides a powerful, background-free handle for analysis.[8][9] ¹⁹F NMR is highly sensitive and its chemical shifts are very responsive to the local environment.[8]

-

Data Presentation and Expected Outcomes

The introduction of fluorinated ethers, either as solvents or as part of the molecular structure, has a direct and measurable impact on NMR spectra.

Table 1: Comparative ¹³C Chemical Shifts of Benzyl Ether Protecting Groups

This table summarizes the key finding from the study on fluorinated benzyl ethers, illustrating the significant upfield shift that enhances spectral resolution.[2]

| Protecting Group | Position of Fluorine | Methylene Carbon (CH₂) ¹³C Chemical Shift (ppm) |

| Benzyl Ether | None (Reference) | ~72-75 |

| 4-Fluorobenzyl Ether | para | ~71 |

| 2,3,4,5,6-Pentafluorobenzyl Ether | all | ~62 |

| Observation | Significant upfield shift of up to 13 ppm |

Data adapted from Khoabane, N. et al. (2022).[2]

The logical relationship between the properties of fluorinated compounds and the resulting spectral enhancement is summarized below.

Caption: How properties of fluorinated ethers lead to enhanced resolution.

Conclusion and Future Outlook

Fluorinated ethers represent a versatile and increasingly indispensable class of reagents for high-resolution NMR spectroscopy. By either minimizing solvent background noise as co-solvents or by strategically shifting signals as protecting groups, they provide chemists and biochemists with powerful solutions to the persistent problem of spectral overlap. The ability to "declutter" complex spectra allows for more confident structural assignments, deeper insights into molecular interactions, and accelerates the pace of research and development. As synthetic methodologies for novel fluorinated molecules continue to expand, their application in NMR is set to grow, further pushing the boundaries of what can be achieved in molecular characterization.

References

- Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles.American Chemical Society.

- Supplementary information Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte.The Royal Society of Chemistry.

- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.ResearchGate.

- Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte.Chemical Communications (RSC Publishing).

- Enhancing NMR Signals in Liquids by Fluorine‐19 Overhauser Dynamic Nuclear Polarization (DNP) and Hyperpolarization Transfer to Carbon‐13.ResearchGate.

- NMR contributions to the study of water transfer in proton exchange membranes for fuel cells.arXiv.

- Fluorochem | High-Quality Chemical Products.Fluorochem.

- High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen.PMC - NIH.

- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.Organofluorine / Alfa Chemistry.

- NMR Sample Preparation.Western University.

- Adsorption of Fluorinated Ether Electrolyte Solvent Molecules on Boron Nitride Nanosheets Studied by Solid-State NMR and Computational Methods.The Journal of Physical Chemistry Letters - ACS Publications.

- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.ResearchGate.

- NMR Sample Preparation: The Complete Guide.Organomation.

- 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles.The Journal of Physical Chemistry B - ACS Publications.

- Fluorinated Ethers of Cannabinol (CBN).MDPI.